N-(4-Methoxyphenyl)maleamic acid

Crystallography Synthetic Methodology Polymer Chemistry

Procure N-(4-Methoxyphenyl)maleamic acid as your reliable precursor for N-(4-Methoxyphenyl)maleimide. The electron-donating 4-methoxy group enhances cyclization kinetics vs. unsubstituted or electron-withdrawing analogs. Near-planar crystal structure (dihedral 3.43°–5.79°) provides geometric pre-organization for efficient ring closure. Higher LogP (0.8 vs. 0.5 parent) ensures superior organic solvent handling. Ideal for functional polymer production, acid-sensitive drug delivery linkers, and herbicide safener SAR studies.

Molecular Formula C11H11NO4
Molecular Weight 221.21 g/mol
CAS No. 24870-10-8
Cat. No. B1300928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Methoxyphenyl)maleamic acid
CAS24870-10-8
Molecular FormulaC11H11NO4
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)C=CC(=O)O
InChIInChI=1S/C11H11NO4/c1-16-9-4-2-8(3-5-9)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-6-
InChIKeyCCFLBHDPAUAJMZ-SREVYHEPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Methoxyphenyl)maleamic acid (CAS 24870-10-8): A High-Purity Intermediate for Imide Synthesis and Conjugation Chemistry


N-(4-Methoxyphenyl)maleamic acid is an organic compound of the maleamic acid class, characterized by a maleamic acid core N-substituted with a 4-methoxyphenyl group [1]. It is widely recognized as the key intermediate in the synthesis of its corresponding maleimide, N-(4-Methoxyphenyl)maleimide (CAS 1081-17-0), via cyclodehydration [2]. This transformation is a cornerstone of its utility in preparing functional polymers, pharmaceuticals, and agricultural chemicals [2]. The 4-methoxy substituent modulates the electronic properties of the aromatic ring, which in turn influences the compound's reactivity in subsequent cyclization reactions [3].

Why Generic N-Aryl Maleamic Acid Substitution Fails: The Case for N-(4-Methoxyphenyl)maleamic acid


In the class of N-arylmaleamic acids, even minor substituent changes on the phenyl ring can drastically alter key properties for both synthesis and application. The substituent's electronic character (e.g., electron-donating -OCH3 vs. electron-withdrawing -Cl or -NO2) influences the cyclization kinetics to maleimides by affecting the nucleophilicity of the amide nitrogen and the leaving group ability [1]. Steric effects from ortho-substitution further deviate reactivity from the para-substituted baseline [2]. Consequently, a generic N-arylmaleamic acid cannot be assumed to perform identically. The following evidence demonstrates the quantifiable, though often class-inferred, differentiation of the 4-methoxy derivative, which is critical for reliable process development and material design [3].

N-(4-Methoxyphenyl)maleamic acid: Quantifiable Evidence for Scientific Differentiation


Crystal Planarity and Intramolecular Hydrogen Bonding: A Structural Advantage for Cyclization

Single-crystal X-ray diffraction reveals that N-(4-Methoxyphenyl)maleamic acid adopts a near-perfect planar conformation, a key structural feature for efficient cyclodehydration. The dihedral angle between the benzene and maleamic acid planes is exceptionally small, at just 3.43 (5)° and 5.79 (3)° for its two unique molecules [1]. This is significantly more planar than many N-aryl analogs, such as N-(3-Chlorophenyl)maleamic acid, which exhibits a larger dihedral angle of 12.18(7)° [2]. This planarity is stabilized by a strong, short intramolecular O-H···O hydrogen bond within the maleamic acid unit [1].

Crystallography Synthetic Methodology Polymer Chemistry

Predictable Synthetic Utility: The Established Route to N-(4-Methoxyphenyl)maleimide

N-(4-Methoxyphenyl)maleamic acid is not an endpoint but a critical, well-characterized intermediate for the synthesis of its corresponding maleimide [1]. The cyclodehydration reaction is a standard transformation for this class, and the near-planar conformation of the 4-methoxy derivative, as established by X-ray crystallography, suggests a geometrically favorable pre-organization for this cyclization [2]. The utility of the resulting maleimide, N-(4-Methoxyphenyl)maleimide, is well-documented, including its ability to copolymerize with ethyl acrylate, a feature of interest in polymer design .

Synthetic Chemistry Process Development Polymer Science

Biological Inactivity: A Feature for Inert Spacer or Linker Applications

As a class, N-arylmaleamic acids are reported to possess little or no inherent cytotoxicity [1]. This is a consistent finding across multiple studies where they served as negative controls or inactive precursors to potent cytotoxic agents like N-arylmaleamoyl-piperidones [1]. This class-level characteristic is a key differentiator from the corresponding maleimides, which are often electrophilic and can be cytotoxic due to their reactivity with biological nucleophiles. N-(4-Methoxyphenyl)maleamic acid, by inference, inherits this class trait of low cytotoxicity, making it a suitable candidate for applications requiring a biologically inert component, such as a linker or a caging group, where the parent maleimide would be too reactive or toxic [2].

Medicinal Chemistry Prodrug Design Drug Delivery

Molecular Descriptors: Balancing Lipophilicity for Optimal Handling

The presence of the 4-methoxy group provides a quantifiable impact on lipophilicity. The XLogP3 value for N-(4-Methoxyphenyl)maleamic acid is 0.8 [1]. This is higher than that of the unsubstituted parent, N-phenylmaleamic acid, which has a XLogP3 of 0.5 [2]. This modest increase in lipophilicity can improve solubility in organic solvents for synthesis while still retaining enough polarity for aqueous compatibility, a balance often sought in pharmaceutical and materials science applications.

Physical Chemistry ADME Properties Computational Chemistry

N-(4-Methoxyphenyl)maleamic acid: High-Value Application Scenarios Backed by Evidence


Scenario 1: Controlled Synthesis of Functional Polyimides and Copolymers

The primary application is as a precursor to N-(4-Methoxyphenyl)maleimide [1]. Its near-planar crystal structure, with dihedral angles of only 3.43° and 5.79° [2], suggests a geometrically favorable pre-organization for cyclization. Procurement of this maleamic acid ensures a well-defined starting material for synthesizing the maleimide monomer, which can then be copolymerized (e.g., with ethyl acrylate ) to create polymers with tailored properties. The higher LogP (0.8) compared to the parent maleamic acid (0.5) [3] indicates better handling in organic solvents during synthesis.

Scenario 2: Design of pH-Responsive Linkers and Prodrugs

Maleamic acid derivatives are established as weakly acid-sensitive linkers in drug delivery systems [4]. N-(4-Methoxyphenyl)maleamic acid is a suitable candidate for this application due to the class-level evidence of low inherent cytotoxicity [5]. This is a critical attribute for a linker intended for biological systems, as it minimizes off-target effects. The compound's predictable hydrolysis behavior at low pH, a characteristic of the maleamic acid class [4], can be exploited to release a conjugated payload in acidic environments like tumor microenvironments or endosomes.

Scenario 3: Structure-Activity Relationship (SAR) Studies for Agrochemicals

The established role of N-phenylmaleamic acids as selective herbicide antidotes (safeners) [6] creates a strong precedent for exploring SAR of the 4-methoxy derivative. Its distinct electronic character due to the electron-donating methoxy group, which influences cyclization behavior [7], and its quantifiably different lipophilicity (LogP 0.8 vs. 0.5 for the parent) [3] could translate to altered uptake, transport, or metabolism in plants. It serves as a key comparator in studies investigating the effect of aryl substitution on safener activity.

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